1-Methanesulfonylpiperidine
Overview
Description
1-Methanesulfonylpiperidine is a compound with the molecular formula C6H13NO2S . It is a potent compound that has been widely studied for its biological properties and potential applications in research and industry .
Synthesis Analysis
The synthesis of this compound is a topic of interest in the field of pharmaceuticals . The compound can be found in barley (Hordeum vulgare L., Poaceae) and black pepper (Piper nigrum L., Piperaceae) .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 163.24 g/mol . Other physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not explicitly mentioned in the search results .Scientific Research Applications
Microbial Metabolism
1-Methanesulfonylpiperidine, closely related to methanesulfonic acid, is involved in microbial metabolism. It is an integral part of the biogeochemical cycling of sulfur. Aerobic bacteria utilize methanesulfonate as a sulfur source, and certain methylotrophs use it as a carbon and energy substrate. The oxidation process of methanesulfonate begins with cleavage catalyzed by methanesulfonate monooxygenase (Kelly & Murrell, 1999).
Industrial Applications
Methanesulfonic acid, a compound related to this compound, is directly produced from methane, and it serves as an industrially useful chemical. Its conversion from methane is particularly important for producing economically viable quantities on smaller scales, such as in the case of stranded natural gas (Schüth, 2019). Additionally, methanesulfonic acid is used as a catalyst in the production of linear alkylbenzenes, offering an environmentally friendly alkylation route (Luong et al., 2004).
Biological and Chemical Analysis
In biological and chemical analysis, derivatives of methanesulfonic acid play a crucial role. For instance, N-methylacridone fluorophore, when interacting with methanesulfonic acid, offers a method for the determination of stronger acids through acid-base interactions. This interaction facilitates ratiometric analysis with excellent linearity (Masuda et al., 2005).
Synthesis and Characterization
The synthesis and characterization of new compounds often involve methanesulfonic acid derivatives. For example, the synthesis of sulfonamide derivatives and their metal complexes have been explored for potential antibacterial activity, showing effectiveness against various bacterial strains (Özdemir et al., 2009). Furthermore, the synthesis of peptides corresponding to α-Endorphin and γ-Endorphin utilized methanesulfonic acid as a deprotecting reagent, indicating its versatility in peptide synthesis (Kubota et al., 1979).
Environmental Studies
In environmental studies, the degradation of methanesulfonic acid by bacterial isolates highlights the compound's role in microbial ecology and environmental biodegradation. Two novel bacterial strains capable of utilizing methanesulfonic acid as a carbon and energy source were isolated, shedding light on the microbial degradation pathways of this compound (De Marco et al., 2000).
Metallurgy
Methanesulfonic acid is used in metallurgy, particularly in the leaching of copper from chalcopyrite. It has been identified as an effective lixiviant, and its use with hydrogen peroxide significantly enhances copper extraction efficiency (Ahn et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and harmful if swallowed. It is also toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .
Relevant Papers Relevant papers related to 1-Methanesulfonylpiperidine can be found in the references provided . These papers provide more detailed information about the compound and its applications.
properties
IUPAC Name |
1-methylsulfonylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWOMLRJNXMLSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960432 | |
Record name | 1-(Methanesulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3989-48-8 | |
Record name | NSC119667 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Methanesulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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